Compound Description: This compound is a symmetrically N,N′-disubstituted arylamidine containing a 4-pyridyl substituent on the carbon atom of the N–C–N linkage and bulky 2,6-diisopropylphenyl groups on the nitrogen atoms []. There is no mention of specific biological activities for this compound in the provided abstract.
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
Compound Description: This compound is a pyrazole derivative containing both amino and N′-hydroxy substituents on the pyrazole ring, in addition to the carboximidamide group at the 4-position []. The abstract focuses on its crystal structure and doesn't discuss any biological activities.
Compound Description: This compound is identified as a potential inhibitor of human dihydrofolate reductase (DHFR) []. It exhibits strong binding to the DHFR active site, comparable to methotrexate, a known DHFR inhibitor. The compound demonstrated potential as a lead molecule for developing treatments for rheumatoid arthritis.
Compound Description: IDO5L is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [, ]. It exhibits low nanomolar IC50 values against IDO1. The compound serves as a potential positron emission tomography (PET) probe for imaging IDO1 expression.
N′-hydroxypyrimidine-2-carboximidamide
Compound Description: This compound acts as a ligand in a manganese(II) complex []. The abstract focuses on the crystal structure of the complex and doesn't mention biological activities for the free ligand.
Compound Description: This compound acts as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) []. It exhibits no cardiovascular liabilities, unlike previously reported tetrahydroquinoline-based selective nNOS inhibitors.
Compound Description: This compound is a selective inhibitor of human neuronal nitric oxide synthase (nNOS) showing potential for treating pain []. It exhibits good selectivity for nNOS over other NOS isoforms and displays low potential for drug-drug interactions.
Compound Description: This compound demonstrates potent and highly selective inhibition of human neuronal nitric oxide synthase (nNOS) [, , ]. It exhibits favorable physicochemical properties, including excellent oral bioavailability, making it a promising pre-clinical candidate for treating migraine.
Compound Description: This compound displays a delocalized unsaturated N=C–N=C–N chain and strong intramolecular N—H⋯N hydrogen bonding across the chelate ring [, ]. It also exhibits intramolecular N—H⋯Cl contacts to a CCl3-group Cl atom. The only intermolecular contacts in the lattice are non-classical hydrogen bonds between methyl and CCl3 groups.
Relevance: This compound and N'-hydroxyoxane-4-carboximidamide share the core carboximidamide (N=C–N) functional group. The varying substituents on the benzene ring in this series of compounds, as highlighted by the presence of methoxy, chloro, bromo, and trifluoromethyl groups [], allow for exploring structure-activity relationships and understanding the impact of electronic and steric factors on biological activity.
Compound Description: Org 30029 is a calcium-sensitizing agent that increases myocardial contractility without significantly affecting calcium transients [, ]. It reverses acidosis- and BDM-induced contractile depression in canine myocardium. This suggests potential therapeutic applications in conditions like cardiac ischemia where reduced calcium sensitivity of myofilaments is observed.
Compound Description: This biguanide compound has demonstrated a neuroprotective effect by reducing free radical oxidation levels in a rat model of brain ischemia-reperfusion injury [].
Compound Description: This biguanide compound, similar to its morpholine counterpart, exhibits neuroprotective effects against ischemia-reperfusion injury in rat brains [].
Compound Description: This compound, a known IDO1 inhibitor, serves as a synthetic precursor to 4-({2-[(aminosulfonyl)amino]ethyl}amino)-N-(3-bromo-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, a more potent IDO1 inhibitor investigated for potential use in cancer treatment [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.